molecular formula C7H12O2 B2696074 Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid CAS No. 4541-43-9

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B2696074
CAS No.: 4541-43-9
M. Wt: 128.171
InChI Key: YDUMDNFZGQAOJB-PHDIDXHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .

Biological Activity

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid is a cyclic carboxylic acid that has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of 128.17 g/mol. The compound features a cyclopentane ring with a carboxylic acid functional group, which is crucial for its biological activity. Its stereochemistry is defined by the (1R,2R) configuration, influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antiviral agent and its influence on metabolic pathways.

Antimicrobial Properties

In vitro studies have demonstrated that cyclic carboxylic acids can possess antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic enzymes. While direct studies on this compound are scarce, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of carboxylic acids like this compound can be analyzed based on variations in the cyclopentane ring and substituents on the carboxyl group.

Compound Activity Notes
This compoundPotential antiviralLimited direct studies
Analog A (e.g., 5-tert-butyl-pyrazine-2-carboxylic acid)Antimycobacterial72% inhibition against Mycobacterium tuberculosis
Analog BAntifungalEffective against Trichophyton mentagrophytes

Case Studies

A notable study examined the synthesis of cyclically constrained δ-amino acids and their incorporation into foldamers. The findings suggested that structural constraints significantly affect biological activity, indicating that modifications to the cyclopentane structure could enhance or diminish activity .

Another research focused on substituted amides of pyrazine-2-carboxylic acids demonstrated strong antimicrobial effects with specific structural features enhancing lipophilicity and bioactivity. This suggests that similar modifications to this compound may yield compounds with enhanced efficacy against microbial targets .

Properties

IUPAC Name

(1R,2R)-2-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMDNFZGQAOJB-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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